molecular formula C22H28N2O5 B086615 (3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide CAS No. 1056-57-1

(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide

Cat. No.: B086615
CAS No.: 1056-57-1
M. Wt: 400.5 g/mol
InChI Key: SANIGXXUGRLAGR-BXUFFXRESA-N
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Description

(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide is a compound known for its therapeutic applications, particularly in the treatment of venous insufficiency and related conditions. It is often used to alleviate symptoms such as varicose veins, leg pain, and hemorrhoids. This compound works by improving venous tone and reducing venous stasis, thereby enhancing blood flow and reducing swelling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide typically involves the combination of diosmin and hesperidin, two flavonoids known for their beneficial effects on the vascular system. The reaction conditions often include the use of solvents like ethanol or methanol, and the process may involve heating and stirring to ensure complete dissolution and reaction of the components.

Industrial Production Methods

On an industrial scale, this compound is produced through a series of steps that ensure the purity and efficacy of the final product. This includes the extraction of diosmin and hesperidin from natural sources, followed by their purification and combination under controlled conditions. The final product is then formulated into tablets or capsules for oral administration.

Chemical Reactions Analysis

Types of Reactions

(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions involving this compound include various oxidized and reduced forms of the compound, as well as substituted derivatives. These products are often studied for their potential therapeutic applications and biological activities.

Scientific Research Applications

(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is studied for its unique chemical properties and potential as a precursor for the synthesis of other compounds.

    Biology: In biology, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent for various conditions.

    Medicine: In medicine, this compound is used to treat venous insufficiency, varicose veins, and hemorrhoids. It is also being studied for its potential in treating other vascular conditions.

    Industry: In industry, this compound is used in the formulation of pharmaceutical products and dietary supplements.

Mechanism of Action

(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide exerts its effects by targeting the venous system and improving venous tone. It works by reducing the distensibility of veins and decreasing venous stasis, which enhances blood flow and reduces swelling. The molecular targets of this compound include the endothelial cells lining the blood vessels and the smooth muscle cells in the venous walls. The pathways involved in its mechanism of action include the modulation of nitric oxide production and the inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide include:

    Diosmin: A flavonoid used to treat venous insufficiency and related conditions.

    Hesperidin: Another flavonoid with similar therapeutic applications.

    Rutin: A flavonoid known for its antioxidant and anti-inflammatory properties.

Uniqueness of this compound

This compound is unique in its combination of diosmin and hesperidin, which provides a synergistic effect in improving venous tone and reducing venous stasis. This combination makes this compound particularly effective in treating venous insufficiency and related conditions, compared to other similar compounds that may only contain one of these flavonoids.

Properties

CAS No.

1056-57-1

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-13-oxido-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate

InChI

InChI=1S/C22H28N2O5/c1-28-18-5-3-4-15-19(18)13-8-9-24(27)11-12-6-7-17(25)20(22(26)29-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17-,20+,24?/m1/s1

InChI Key

SANIGXXUGRLAGR-BXUFFXRESA-N

Isomeric SMILES

COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)C[N+]4(CC3)[O-]

SMILES

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-]

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-]

Origin of Product

United States

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